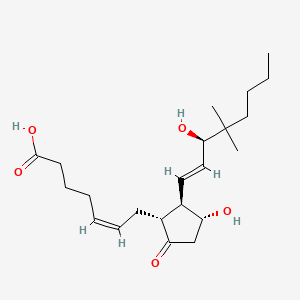

16,16-Dimethyl-pge2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

16,16-Dimethyl Prostaglandin E2 (dmPGE2) is a synthetic, metabolically stable analog of endogenous Prostaglandin E2 (PGE2). In biological and pharmacological research, the procurement of dmPGE2 is primarily driven by its resistance to enzymatic degradation, specifically by 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This structural modification—the addition of two methyl groups at the C-16 position—prevents the oxidation of the 15-hydroxyl group, thereby dramatically extending the compound's half-life both in vitro and in vivo. For industrial and laboratory buyers, dmPGE2 serves as a critical reagent in hematopoietic stem cell (HSC) expansion, cytoprotection assays, and long-term cell culture applications where natural PGE2 would degrade too rapidly to maintain sustained receptor activation.

Substituting 16,16-Dimethyl-PGE2 with standard PGE2 or crude prostanoid mixtures introduces severe reproducibility and efficacy risks in prolonged experimental models. Endogenous PGE2 is rapidly metabolized by 15-PGDH into inactive 15-keto metabolites, leading to a transient and rapidly decaying concentration profile in culture media or in vivo systems. Consequently, using standard PGE2 requires frequent, high-dose replenishments that can cause receptor desensitization, cytotoxicity, and inconsistent signaling. By contrast, dmPGE2 maintains a stable concentration over extended periods, ensuring continuous EP receptor activation. Procurement of dmPGE2 is therefore essential for workflows requiring sustained Wnt pathway modulation, such as ex vivo stem cell expansion, where the metabolic instability of baseline PGE2 would result in premature cellular differentiation or assay failure .

Workflow Reproducibility: Resistance to 15-PGDH-Mediated Degradation

The primary procurement differentiator of 16,16-Dimethyl-PGE2 is its absolute resistance to 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which directly impacts assay reproducibility. While endogenous PGE2 is rapidly oxidized at the 15-hydroxyl position to form inactive 15-keto-PGE2, the steric hindrance provided by the 16,16-dimethyl substitution prevents this enzymatic degradation. In comparative pharmacokinetic evaluations, dmPGE2 exhibits a significantly prolonged half-life (e.g., >3 hours in non-human primate models) and sustained area under the curve (AUC) compared to the rapid clearance of natural PGE2. Furthermore, dmPGE2 acts as a competitive inhibitor of 15-PGDH without serving as a substrate, ensuring prolonged EP receptor agonism and stable reagent concentrations in both in vivo models and ex vivo cell culture environments .

| Evidence Dimension | Metabolic degradation by 15-PGDH |

| Target Compound Data | Resistant to degradation; competitive inhibitor of 15-PGDH |

| Comparator Or Baseline | Endogenous PGE2 (Rapidly oxidized to inactive 15-keto-PGE2) |

| Quantified Difference | Extended half-life (>3 hours in vivo) vs. rapid clearance of PGE2 |

| Conditions | In vivo pharmacokinetic models and in vitro enzymatic assays |

Eliminates the need for continuous dosing in cell cultures and ensures stable, long-term receptor activation in pharmacological models.

Laboratory Workflow Fit: Ex Vivo Expansion of Hematopoietic Stem Cells

In regenerative medicine workflows, dmPGE2 is the benchmark reagent for maintaining and expanding hematopoietic stem and progenitor cells (HSPCs). Comparative studies demonstrate that brief ex vivo modulation of HSCs with dmPGE2 significantly increases the frequency of long-term repopulating HSCs and enhances engraftment compared to untreated cells or those treated with standard PGE2. The enhanced stability of dmPGE2 allows for sustained cross-talk with the Wnt signaling pathway, which is critical for preserving self-renewal properties and preventing premature differentiation during ex vivo expansion. This reliable workflow fit has led to its adoption in clinical trial protocols for umbilical cord blood transplantation [1].

| Evidence Dimension | HSC self-renewal and engraftment efficacy |

| Target Compound Data | Significant increase in long-term repopulating HSCs and enhanced engraftment |

| Comparator Or Baseline | Standard PGE2 / Untreated controls (Transient or insufficient expansion) |

| Quantified Difference | Superior maintenance of undifferentiated state and higher engraftment rates |

| Conditions | Ex vivo expansion of murine and human hematopoietic stem cells |

Provides a reliable, stable reagent for critical stem cell expansion workflows, reducing the risk of differentiation during culture.

Formulation and Dosing Efficiency: Superior Cytoprotective Potency

16,16-Dimethyl-PGE2 demonstrates significantly higher dosing efficiency in cytoprotection assays compared to baseline PGE2. In established in vivo models of gastric mucosal injury (e.g., ethanol- or indomethacin-induced damage), dmPGE2 achieves a 50% effective dose (ED50) at substantially lower concentrations than standard PGE2. Historical cytoprotection data indicates dmPGE2 ED50 values in the low microgram per kilogram range (e.g., ~25 µg/kg), outperforming other analogs and the parent compound. This heightened potency is a direct consequence of its resistance to local metabolic degradation, allowing for sustained protective signaling via EP receptors in the gastric mucosa while minimizing the required procurement volume [1].

| Evidence Dimension | In vivo cytoprotection (ED50 for preventing mucosal lesions) |

| Target Compound Data | High potency (ED50 ~25 µg/kg in standard rat models) |

| Comparator Or Baseline | Endogenous PGE2 and other analogs (Higher ED50 / lower potency) |

| Quantified Difference | Significantly lower ED50 required for 50% reduction in mucosal lesions |

| Conditions | In vivo gastric/intestinal mucosal injury models (e.g., indomethacin/ethanol induction) |

Allows researchers to achieve robust cytoprotective effects at lower doses, minimizing off-target effects and reducing reagent consumption.

Where this compound is the right choice: Ex Vivo Hematopoietic Stem Cell Expansion

For laboratories and industrial cell-therapy developers expanding HSCs prior to transplantation, dmPGE2 is the optimal choice. Its resistance to 15-PGDH ensures sustained Wnt pathway activation, preventing premature differentiation that typically occurs when using rapidly degrading endogenous PGE2 [1].

Where this compound is the right choice: Long-Term EP Receptor Agonism Assays

In pharmacological screening workflows that require continuous EP receptor activation over days or weeks, dmPGE2 eliminates the confounding variables of rapid ligand degradation. It is the preferred procurement choice to avoid the cytotoxicity and receptor desensitization associated with repeated dosing of standard PGE2 .

Where this compound is the right choice: In Vivo Cytoprotection and Mucosal Defense Models

When evaluating gastroprotective agents or studying mucosal defense mechanisms in animal models, dmPGE2 provides a reliable positive control. Its significantly lower ED50 and extended half-life compared to baseline PGE2 ensure reproducible, high-potency cytoprotection without excessive reagent consumption [2].

References

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant

Wikipedia

Use Classification

Dates

Explore Compound Types